molecular formula C15H18Cl2N4O4 B11532224 (3E)-N-(2,4-dichlorophenyl)-3-{[[(2-methoxyethyl)amino](oxo)acetyl]hydrazono}butanamide

(3E)-N-(2,4-dichlorophenyl)-3-{[[(2-methoxyethyl)amino](oxo)acetyl]hydrazono}butanamide

Cat. No.: B11532224
M. Wt: 389.2 g/mol
InChI Key: YEYVMFDAODVMGL-AWQFTUOYSA-N
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Description

(3E)-N-(2,4-DICHLOROPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2,4-DICHLOROPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2,4-dichloroaniline, which is then subjected to a series of reactions involving formylation, carbamoylation, and imination to achieve the final product. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is common to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(2,4-DICHLOROPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(3E)-N-(2,4-DICHLOROPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-N-(2,4-DICHLOROPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-N-(2,4-DICHLOROPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H18Cl2N4O4

Molecular Weight

389.2 g/mol

IUPAC Name

N'-[(E)-[4-(2,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-N-(2-methoxyethyl)oxamide

InChI

InChI=1S/C15H18Cl2N4O4/c1-9(20-21-15(24)14(23)18-5-6-25-2)7-13(22)19-12-4-3-10(16)8-11(12)17/h3-4,8H,5-7H2,1-2H3,(H,18,23)(H,19,22)(H,21,24)/b20-9+

InChI Key

YEYVMFDAODVMGL-AWQFTUOYSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NCCOC)/CC(=O)NC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C(=O)NCCOC)CC(=O)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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